molecular formula C22H28N4O5S2 B2615219 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533894-50-7

6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2615219
CAS No.: 533894-50-7
M. Wt: 492.61
InChI Key: GGBOTMXVGKYWIJ-UHFFFAOYSA-N
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Description

  • Alkylation reactions are used to introduce the ethyl and methyl groups.
  • Common reagents: alkyl halides (e.g., ethyl bromide, methyl iodide), bases (e.g., sodium hydride).
  • Attachment of the Benzamido Group

    • The benzamido group is introduced through an amide coupling reaction.
    • Common reagents: benzoyl chloride, amines, coupling agents (e.g., EDC, DCC).
  • Incorporation of the Morpholinosulfonyl Group

    • The morpholinosulfonyl group is added via sulfonylation.
    • Common reagents: morpholine, sulfonyl chlorides, bases (e.g., triethylamine).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

      Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

      Catalyst Optimization: Using more efficient or recyclable catalysts.

      Purification Techniques: Employing advanced chromatography or crystallization methods.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    • Formation of the Tetrahydrothieno[2,3-c]pyridine Core

      • Starting from a suitable thieno[2,3-c]pyridine precursor, the core structure is formed through cyclization reactions.
      • Common reagents: sulfur sources (e.g., thiourea), cyclization catalysts (e.g., Lewis acids).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine core.
      • Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.
    • Reduction

      • Reduction reactions can target the amide or sulfonyl groups.
      • Common reagents: lithium aluminum hydride, sodium borohydride.
    • Substitution

      • Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups.
      • Common reagents: nucleophiles such as amines or thiols.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amines or alcohols.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s unique structure could make it a candidate for use as a ligand in catalytic reactions.

      Material Science:

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

      Receptor Binding: Potential use in studying receptor-ligand interactions.

    Medicine

      Drug Development: The compound’s bioactive potential makes it a candidate for drug discovery, particularly in targeting specific pathways or receptors.

      Diagnostics: Possible use in diagnostic assays due to its ability to bind specific biomolecules.

    Industry

      Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

      Pharmaceutical Manufacturing: Potential incorporation into pharmaceutical formulations.

    Mechanism of Action

    The mechanism by which 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects is likely multifaceted:

      Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

      Pathways Involved: It could interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors.

      Binding Interactions: The presence of multiple functional groups allows for diverse binding interactions, enhancing its specificity and potency.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

      Benzamido Derivatives: Compounds featuring the benzamido group, often used in pharmaceuticals.

      Morpholinosulfonyl Compounds: Molecules containing the morpholinosulfonyl group, known for their bioactivity.

    Uniqueness

      Structural Complexity: The combination of the tetrahydrothieno[2,3-c]pyridine core with the morpholinosulfonyl and benzamido groups is unique, providing a distinct set of chemical and biological properties.

      Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.

    This detailed overview provides a comprehensive understanding of 6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    6-ethyl-N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28N4O5S2/c1-3-25-9-8-17-18(14-25)32-22(19(17)21(28)23-2)24-20(27)15-4-6-16(7-5-15)33(29,30)26-10-12-31-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,23,28)(H,24,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GGBOTMXVGKYWIJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H28N4O5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    492.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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